1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyloxy group attached to a methylenecyclohexane ring. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane typically involves the reaction of cyclohexanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds through the formation of a silyl ether intermediate, which is then subjected to methylenation using a reagent like methylene iodide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different alcohol derivatives.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic reagents like lithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane involves the formation of stable silyl ethers, which protect reactive hydroxyl groups during chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, enhancing the stability of the compound and preventing unwanted side reactions. The compound’s reactivity is primarily influenced by the silyloxy group’s ability to stabilize transition states and intermediates during chemical transformations.
Comparison with Similar Compounds
1-(Trimethylsilyloxy)cyclohexane: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
1-(Triisopropylsilyloxy)cyclohexane: Contains a triisopropylsilyl group, offering different steric and electronic properties.
1-(tert-Butyldiphenylsilyloxy)cyclohexane: Features a tert-butyldiphenylsilyl group, providing increased steric bulk and stability.
Uniqueness: 1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane is unique due to its balance of steric hindrance and reactivity. The tert-butyldimethylsilyloxy group offers greater stability compared to trimethylsilyl groups while being less bulky than triisopropylsilyl or tert-butyldiphenylsilyl groups. This makes it an ideal protecting group in various synthetic applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-(3-methylidenecyclohexyl)oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26OSi/c1-11-8-7-9-12(10-11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNSYZSJSVWATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=C)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412270-93-0 |
Source
|
Record name | tert-butyldimethyl[(3-methylidenecyclohexyl)oxy]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.